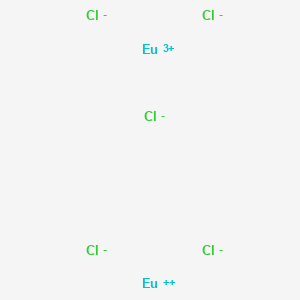
Dieuropium pentachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dieuropium pentachloride is a chemical compound with the molecular formula Cl5Eu2-. It is a rare and complex compound of europium, a lanthanide element, and chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions: Dieuropium pentachloride can be synthesized through the direct reaction of europium metal with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using europium ores or europium-containing compounds. The process requires precise control of temperature, pressure, and gas flow rates to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Dieuropium pentachloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other halides or ligands.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of europium oxychlorides.
Reduction: Reduction reactions can produce europium metal or lower oxidation state europium compounds.
Substitution: Substitution reactions can result in the formation of mixed halide complexes.
Scientific Research Applications
Dieuropium pentachloride has several scientific research applications across various fields:
Chemistry: It is used as a precursor for synthesizing other europium compounds and materials.
Biology: this compound can be employed in biological studies involving europium-based imaging agents.
Industry: this compound is used in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which dieuropium pentachloride exerts its effects involves its interaction with molecular targets and pathways. The compound's luminescent properties are utilized in various applications, and its reactivity with other chemical species plays a crucial role in its functionality.
Molecular Targets and Pathways:
Luminescence: this compound exhibits luminescence when excited by specific wavelengths of light, making it useful in imaging and display technologies.
Chemical Reactivity: The compound's reactivity with other chemical species allows for the synthesis of new materials and compounds.
Comparison with Similar Compounds
Dieuropium pentachloride is compared with other similar compounds to highlight its uniqueness:
Europium(III) Chloride (EuCl3): While both compounds contain europium and chlorine, this compound has a higher chlorine content and different reactivity.
Other Lanthanide Halides: Similar compounds such as cerium chloride (CeCl3) and yttrium chloride (YCl3) have different chemical properties and applications.
This compound stands out due to its unique structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
84282-02-0 |
|---|---|
Molecular Formula |
Cl5Eu2 |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
europium(2+);europium(3+);pentachloride |
InChI |
InChI=1S/5ClH.2Eu/h5*1H;;/q;;;;;+2;+3/p-5 |
InChI Key |
GEHKJYJLRYHQTL-UHFFFAOYSA-I |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Eu+2].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















